3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 52803-64-2) is a substituted benzaldehyde derivative featuring a methoxy group at position 3 and a 4-methylbenzyloxy group at position 2 of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-donating (methoxy) and hydrophobic (4-methylbenzyl) groups, influencing reactivity and solubility.
Properties
IUPAC Name |
3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-8-13(9-7-12)11-19-16-14(10-17)4-3-5-15(16)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGOAKNOLJOAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396113 | |
| Record name | 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-64-2 | |
| Record name | 3-Methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52803-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves:
- Step 1: Preparation or procurement of a hydroxy-substituted benzaldehyde derivative, specifically 3-methoxy-2-hydroxybenzaldehyde.
- Step 2: Etherification of the phenolic hydroxyl group with 4-methylbenzyl halide (commonly 4-methylbenzyl chloride or bromide) under basic conditions to form the benzyl ether.
- Step 3: Purification and characterization of the final aldehyde product.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 3-methoxy-2-hydroxybenzaldehyde | Commercially available or synthesized via methylation of 2-hydroxybenzaldehyde derivatives. |
| 2 | 4-Methylbenzyl chloride or bromide; base: potassium carbonate (K2CO3) or sodium hydroxide (NaOH); solvent: anhydrous dimethylformamide (DMF) or acetone | The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that nucleophilically attacks the benzyl halide, forming the ether linkage. The reaction is typically conducted under reflux or at elevated temperatures (80–90 °C) for 12–24 hours. |
| 3 | Workup: extraction with ethyl acetate or similar organic solvent, washing with water, drying over anhydrous sodium sulfate | Removal of inorganic salts and impurities. |
| 4 | Purification: column chromatography on silica gel using hexane/ethyl acetate gradient or recrystallization | To achieve high purity (>95%). |
| 5 | Characterization: NMR (1H, 13C), HPLC, melting point determination | To confirm structure and purity. |
Alternative Methods
- Mitsunobu Reaction: An alternative etherification method involves reacting the phenol with 4-methylbenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether bond under milder conditions.
- Phase Transfer Catalysis: Use of quaternary ammonium salts to facilitate the reaction between phenolates and benzyl halides in biphasic systems.
Reaction Optimization and Industrial Considerations
- Solvent Choice: DMF and acetone are preferred for their ability to dissolve both organic and inorganic components, facilitating efficient reaction.
- Base Selection: Potassium carbonate is favored for its mildness and effectiveness in deprotonating phenols without causing side reactions.
- Temperature and Time: Elevated temperatures (80–90 °C) accelerate the reaction, with typical times ranging from 12 to 24 hours.
- Purification: Column chromatography remains the standard for laboratory scale; for industrial scale, recrystallization and continuous flow methods are explored to improve throughput and reduce solvent use.
- Yield: Reported yields range from 70% to 90% depending on reaction conditions and purification efficiency.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | 3-Methoxy-2-hydroxybenzaldehyde | Commercial or synthesized |
| Alkylating Agent | 4-Methylbenzyl chloride or bromide | Purity affects yield |
| Base | Potassium carbonate (K2CO3) | Mild, effective |
| Solvent | DMF or acetone | Polar aprotic preferred |
| Temperature | 80–90 °C | Reflux or controlled heating |
| Reaction Time | 12–24 hours | Monitored by TLC |
| Workup | Extraction with ethyl acetate, washing | Removes inorganic salts |
| Purification | Silica gel chromatography or recrystallization | Achieves >95% purity |
| Yield | 70–90% | Dependent on scale and conditions |
Research Findings and Analytical Data
- NMR Spectroscopy:
- 1H NMR shows characteristic aldehyde proton signal near δ 9.8–10.0 ppm (singlet).
- Aromatic protons appear in the 7.0–7.8 ppm range.
- The methoxy group (-OCH3) resonates around δ 3.7–3.9 ppm.
- The benzylic -OCH2- protons appear as a singlet near δ 5.0 ppm.
- 13C NMR:
- Aldehyde carbon at δ ~190–195 ppm.
- Methoxy carbon near δ 55–60 ppm.
- Benzylic carbon near δ 70 ppm.
- HPLC Analysis: Confirms purity >95% with appropriate retention times using C18 columns and acetonitrile/water mobile phases.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~256–270 g/mol).
- Crystallography: Single-crystal X-ray diffraction can confirm the ether linkage and spatial arrangement of substituents.
Summary of Key Research and Industrial Insights
| Aspect | Details |
|---|---|
| Synthetic Route | Nucleophilic substitution of phenol with benzyl halide under basic conditions |
| Purification Techniques | Column chromatography, recrystallization |
| Scale-up Potential | Continuous flow reactors and optimized conditions for industrial production |
| Analytical Techniques | NMR, HPLC, MS, crystallography for structure and purity confirmation |
| Challenges | Controlling regioselectivity, avoiding side reactions, achieving high purity |
| Applications | Intermediate in organic synthesis, potential for derivatization in medicinal chemistry |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and benzyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: 3-Methoxy-2-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the specific nucleophile used.
Scientific Research Applications
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is not well-documented. its effects are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups (aldehyde, methoxy, and benzyl groups). These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues differ in substituents on the benzyl or benzaldehyde rings, impacting physical properties, reactivity, and applications. Below is a comparative analysis:
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Data Tables
Table 1: Comparative Physical Properties
Table 2: Substituent Effects on Reactivity
Biological Activity
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde (C16H16O3), an aromatic aldehyde, has garnered attention in the scientific community for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a methoxy group and a benzyl ether, which contribute to its unique chemical reactivity and solubility characteristics. Its molecular weight is approximately 256.30 g/mol, and it possesses a strong aromatic character, making it suitable for various applications in organic synthesis and medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For example, Tapondjou et al. reported strong antifungal activity against Candida albicans, Aspergillus niger, and Penicillium species.
2. Antioxidant Activity
The compound has shown promising antioxidant properties by inhibiting lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity suggests potential applications in preventing oxidative damage in biological systems.
3. Insecticidal Activity
In addition to its antimicrobial properties, this compound has been studied for its insecticidal effects, particularly against termites. This aspect highlights its potential use in agricultural settings as a natural pesticide.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes or receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the methoxy and benzyl ether groups may enhance the compound's solubility and membrane permeability, facilitating its bioactivity.
Toxicity and Safety Profile
While the compound exhibits beneficial biological activities, safety assessments indicate it may be a skin and eye irritant and harmful if ingested or inhaled. Therefore, appropriate safety precautions should be taken when handling this chemical in laboratory settings.
Summary of Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Tapondjou et al. | Antifungal | Strong activity against Candida albicans, Aspergillus niger, Penicillium sp. |
| Antioxidant Studies | Antioxidant | Significant inhibition of lipid peroxidation |
| Insecticidal Research | Insecticidal | Effective against termites |
Current State of Research
Current research on this compound primarily focuses on its antimicrobial, antifungal, antioxidant properties, and insecticidal activity. However, further studies are necessary to fully elucidate its mechanisms of action and explore its potential applications in pharmaceuticals and agrochemicals.
Future Directions
Future research could aim to:
- Investigate the compound's toxicity profile more comprehensively.
- Explore formulations that enhance water solubility for broader applications.
- Assess the compound's efficacy in vivo to validate its potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, react 3-methoxy-2-hydroxybenzaldehyde with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (80–100°C, 12–24 hours). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide) and inert atmosphere to prevent oxidation .
- Data Consideration : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) and confirm purity using HPLC (>95% by area normalization).
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~10.1 ppm, methoxy singlet at δ ~3.8 ppm) .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ .
Q. How does the substitution pattern (methoxy and 4-methylbenzyloxy groups) influence solubility and reactivity?
- Methodology : Test solubility in solvents (e.g., DMSO, ethanol, chloroform) via gravimetric analysis. Reactivity studies involve probing the aldehyde group’s susceptibility to oxidation (e.g., KMnO₄ in acidic conditions) or nucleophilic addition (e.g., Grignard reagents) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on reaction pathways?
- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare activation energies for reactions (e.g., aldol condensation) with/without substituents. Validate predictions experimentally via kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data for similar benzaldehyde derivatives?
- Methodology :
- Meta-analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify variables (e.g., assay type, cell lines).
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assay in HEK293 cells) .
- SAR Analysis : Compare structural analogs (e.g., 3-ethoxy vs. 3-methoxy derivatives) to isolate substituent effects .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways or degradation mechanisms?
- Methodology : Synthesize labeled analogs (e.g., ¹³C at the aldehyde position) and track via LC-MS/MS in in vitro hepatic microsome assays. Quantify metabolites (e.g., carboxylic acid derivatives) and identify rate-limiting steps .
Q. What role does crystal engineering play in enhancing the compound’s stability for X-ray studies?
- Methodology : Co-crystallize with co-formers (e.g., nicotinamide) via solvent evaporation. Analyze crystal packing using single-crystal XRD (e.g., CCDC deposition) to identify stabilizing interactions (e.g., CH-π, hydrogen bonds) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
